molecular formula C26H20N6O2S B12458839 N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

Cat. No.: B12458839
M. Wt: 480.5 g/mol
InChI Key: WXJBZUMLVAEOHX-UHFFFAOYSA-N
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Description

N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through diazotization and subsequent acylation to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide is unique due to its combination of thiazole and pyrazole rings, along with the azo and acetamide functionalities. This structural complexity provides a diverse range of potential interactions and activities, making it a versatile compound for various applications .

Properties

Molecular Formula

C26H20N6O2S

Molecular Weight

480.5 g/mol

IUPAC Name

N-[4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C26H20N6O2S/c1-17(33)27-20-12-14-21(15-13-20)29-30-24-23(19-10-6-3-7-11-19)31-32(25(24)34)26-28-22(16-35-26)18-8-4-2-5-9-18/h2-16,31H,1H3,(H,27,33)

InChI Key

WXJBZUMLVAEOHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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